3-(hexyloxy)phenol
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Overview
Description
3-(Hexyloxy)phenol is an organic compound with the molecular formula C12H18O2 It is a phenol derivative where a hexyloxy group is attached to the third position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Hexyloxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of phenol with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3-(Hexyloxy)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using oxidizing agents like sodium dichromate or potassium permanganate.
Reduction: Reduction reactions can convert quinones back to phenols using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol ring can undergo nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones such as 1,4-benzoquinone.
Reduction: Hydroquinone.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
3-(Hexyloxy)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(hexyloxy)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the hexyloxy group can influence the compound’s lipophilicity, enhancing its ability to penetrate cell membranes .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached directly to the benzene ring.
4-Hexylresorcinol: A phenol derivative with two hydroxyl groups and a hexyl group, known for its antiseptic properties.
1,3-Dihydroxybenzene:
Uniqueness
3-(Hexyloxy)phenol is unique due to the presence of the hexyloxy group, which imparts distinct chemical and physical properties. This makes it more lipophilic compared to phenol and resorcinol, potentially enhancing its biological activity and industrial applications .
Properties
IUPAC Name |
3-hexoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12/h6-8,10,13H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNKJGMHGPTELE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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